BS2G Provides Shorter Distance Constraints (7.7 Å) than BS3 and DSS (11.4 Å), Unlocking Distinct Structural Information
BS2G possesses a 5-atom spacer arm of 7.7 Å, which is 3.7 Å shorter than the 8-atom, 11.4 Å spacer arm found in the commonly used crosslinkers BS3 and DSS . This shorter length allows BS2G to capture interactions between amino acid residues that are in closer spatial proximity, providing distance constraints that are not accessible with longer crosslinkers. In a study analyzing the plant HOP2-MND1 complex, DSS and BS2G were applied in parallel to obtain complementary crosslinking datasets for 3D structure modeling [1].
| Evidence Dimension | Spacer Arm Length (Å) |
|---|---|
| Target Compound Data | 7.7 Å |
| Comparator Or Baseline | BS3 and DSS crosslinkers: 11.4 Å |
| Quantified Difference | -3.7 Å |
| Conditions | In silico/chemical structure analysis; validated in multiple independent experimental studies including HOP2-MND1 complex mapping. |
Why This Matters
This quantifiable difference in spacer length is a primary driver for scientific selection, as it dictates which protein domain proximities can be detected and validated.
- [1] Rampler, E., et al. (2015). Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1. Journal of Proteome Research, 14(12), 5048–5062. View Source
